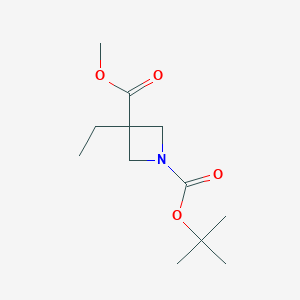![molecular formula C14H23NO5 B1403479 Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 1173294-47-7](/img/structure/B1403479.png)
Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate
Descripción general
Descripción
This compound is a solid with a molecular formula of C9H15NO2•HCl and a molecular weight of 205.68 . It’s used in proteomics research .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H15NO2.ClH/c1-2-12-9(11)8-6-3-4-7(5-6)10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8-;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a solid and has an optical activity of α22 D +16.72°, c = 1 in methanol, at 589 nm .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Molecular Complexity
The compound has been utilized in asymmetric synthesis, contributing to the development of conformationally constrained 4-hydroxyprolines and facilitating formal syntheses of pharmacologically significant molecules like (+)-epibatidine. This showcases its role in generating stereochemically rich intermediates for complex natural products (Avenoza et al., 1999).
Enantiopure Analogues Creation
Research has also focused on synthesizing enantiopure analogues of 3-hydroxyproline, demonstrating the compound’s utility in producing restricted analogues of biologically important amino acids. These efforts underline the compound's versatility in accessing both enantiomers of N-Boc-7-azabicyclo[2.2.1]heptan-2-ones, which are precursors for further derivatization into bioactive molecules (Avenoza et al., 2002).
Aza-Diels-Alder Reactions
Derivatives of ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized through Aza-Diels-Alder reactions, highlighting the compound's role in constructing bicyclic amino acid derivatives. These reactions underscore its importance in asymmetric synthesis, enabling the creation of stereochemically complex structures from simple precursors (Waldmann & Braun, 1991).
Novel Skeletal Rearrangements
Research into skeletal rearrangements of azabicyclo[2.2.1]heptane derivatives under acidic conditions has been reported, offering insights into the versatility of these frameworks in undergoing structurally significant transformations. These studies contribute to a deeper understanding of the reactivity patterns and potential applications of such bicyclic systems (Kobayashi et al., 1992).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of related azabicyclo[2.2.1]heptane derivatives has been explored, demonstrating the method's efficiency in producing stereochemically rich structures. Such studies indicate the potential for rapid and selective synthesis of complex bicyclic frameworks, which are valuable in medicinal chemistry and drug discovery (Onogi et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1S,3S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)11-9-6-8(7-10(9)16)15(11)13(18)20-14(2,3)4/h8-11,16H,5-7H2,1-4H3/t8-,9+,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBVUDYZBFDQKN-VLEAKVRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)C[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301115249 | |
| Record name | 2-(1,1-Dimethylethyl) 3-ethyl (1S,3S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301115249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate | |
CAS RN |
1173294-47-7 | |
| Record name | 2-(1,1-Dimethylethyl) 3-ethyl (1S,3S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173294-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl) 3-ethyl (1S,3S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301115249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate](/img/structure/B1403402.png)
![(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid](/img/structure/B1403404.png)
![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1403405.png)



![2-(Dibromomethyl)benzo[d]thiazole](/img/structure/B1403413.png)

![4,7-Dibromo-2-phenylbenzo[d]thiazole](/img/structure/B1403415.png)

